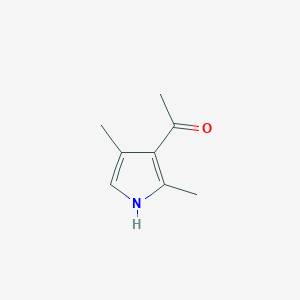

3-Acetyl-2,4-dimethylpyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-5-4-9-6(2)8(5)7(3)10/h4,9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZCKCJMYREIKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870963 | |

| Record name | 1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2386-25-6, 1500-94-3 | |

| Record name | 1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2386-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketone, 2,5-dimethylpyrrol-3-yl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001500943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketone, 2,4-dimethylpyrrol-3-yl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetyl-2,4-dimethylpyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylpyrrol-3-yl methyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Synthesis of 3 Acetyl 2,4 Dimethylpyrrole and Its Derivates

Historical and Classical Synthetic Approaches for Pyrrole (B145914) Core Structures

The foundational methods for constructing the pyrrole ring have been established for over a century and remain cornerstones of heterocyclic chemistry. These classical reactions typically involve the condensation of dicarbonyl compounds with amines or their derivatives.

Paal-Knorr Reaction

The Paal-Knorr pyrrole synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884, is a fundamental method for preparing substituted pyrroles. researchgate.net The reaction involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia (B1221849), typically under neutral or weakly acidic conditions. mdpi.comcolab.ws The addition of a weak acid, such as acetic acid, can accelerate the reaction. mdpi.com

The mechanism of the Paal-Knorr reaction has been a subject of study, with evidence suggesting that it proceeds through the formation of a hemiaminal intermediate. The amine first attacks one of the carbonyl groups to form a hemiaminal, which then cyclizes by attacking the second carbonyl group. Subsequent dehydration of the resulting 2,5-dihydroxytetrahydropyrrole derivative yields the final aromatic pyrrole. colab.ws The ring-formation step is considered the rate-determining step of the reaction. colab.ws The reaction is versatile, accommodating a wide range of primary amines, including aliphatic, aromatic, and heterocyclic amines. colab.ws

The neurotoxicity of 2,5-hexanedione, a metabolite of n-hexane, is attributed to its ability to undergo a Paal-Knorr reaction with lysine (B10760008) residues in proteins, forming 2,5-dimethylpyrrole adducts. researchgate.net This biological occurrence underscores the mild conditions under which this reaction can proceed.

Hantzsch Synthesis

The Hantzsch pyrrole synthesis, discovered by Arthur Rudolf Hantzsch in 1890, is another classical three-component reaction for generating substituted pyrroles. mdpi.comnih.gov The reaction typically involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. nih.gov

The generally accepted mechanism begins with the reaction of the amine with the β-ketoester to form an enamine intermediate. nih.gov This enamine then attacks the α-haloketone. Subsequent cyclization and dehydration lead to the formation of the substituted pyrrole. nih.gov The Hantzsch synthesis is a valuable method for producing a variety of substituted pyrroles and has been adapted for use in modern synthetic applications, including solid-phase synthesis and continuous flow chemistry. nih.govhud.ac.uk It has proven particularly useful for preparing 2,3-dicarbonylated pyrroles and various alkyl-substituted pyrroles. nih.govresearchgate.net

Targeted Synthetic Strategies for 3-Acetyl-2,4-dimethylpyrrole

While classical methods provide general access to pyrrole cores, more targeted strategies are often employed for the specific synthesis of this compound. These methods include the direct functionalization of a pre-formed dimethylpyrrole ring or specific condensation and multi-component reactions designed to yield the desired substitution pattern.

Acylation of Substituted Pyrroles

The introduction of an acetyl group onto a pre-existing 2,4-dimethylpyrrole (B27635) ring is a direct route to this compound. Acylation of pyrroles, a type of electrophilic substitution, can be achieved through various methods. sigmaaldrich.com

Friedel-Crafts Acylation is a common method, typically employing an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃). researchgate.net However, direct Friedel-Crafts acylation of pyrroles without electron-withdrawing groups can be problematic, sometimes leading to polymerization or low yields. researchgate.net For instance, the direct acylation of 2,5-dimethylpyrrole has been reported to give very low yields (less than 5%) of the 3-acyl product. researchgate.net To overcome this, acylation is often performed on pyrroles that have been N-substituted with an electron-withdrawing group, such as a phenylsulfonyl group, which can direct acylation to the 3-position. researchgate.net A study on the Friedel-Crafts acylation of 3-acylpyrroles showed it to be a general and high-yielding method for producing 2,4-diacylpyrroles. pku.edu.cn

The Houben-Hoesch reaction offers an alternative acylation method using a nitrile and an acid catalyst, which is suitable for electron-rich heterocycles like pyrrole. researchgate.netcdnsciencepub.comyoutube.com This avoids the use of strong Lewis acids that can cause pyrrole decomposition. youtube.com

Another approach involves the acylation of a pyrrolyl salt. For example, the potassium salt of 2,4-dimethylpyrrole has been acylated with ethyl chloroformate, leading to N-acylation, whereas the corresponding lithium salt gave the C-acylated product. wikipedia.org

Table 1: Comparison of Acylation Methods for Pyrroles

| Reaction Name | Reagents | Typical Position of Acylation | Notes |

|---|---|---|---|

| Friedel-Crafts Acylation | Acyl chloride/anhydride, Lewis acid (e.g., AlCl₃) | C-2 (unsubstituted pyrrole), C-3 or C-4 (on substituted pyrroles) | Can lead to polymerization with reactive pyrroles; yields can be low for some substrates. researchgate.netresearchgate.net |

| Vilsmeier-Haack Reaction | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | C-2 (for formylation) | Primarily used for formylation, but can be adapted for acylation, though this is more difficult. sigmaaldrich.commun.ca |

| Houben-Hoesch Reaction | Nitrile (e.g., RCN), HCl, Lewis acid | C-2 | Suitable for electron-rich pyrroles, avoiding harsh Friedel-Crafts conditions. researchgate.netcdnsciencepub.com |

| Acylation of Pyrrolyl Salts | Pyrrolyl salt (e.g., potassium or lithium salt), Acylating agent | N- or C-acylation | The site of acylation (N vs. C) can be influenced by the metal cation and solvent. wikipedia.org |

Condensation Reactions in this compound Formation

Condensation reactions, particularly variations of the Knorr pyrrole synthesis, can be tailored to produce 3-acetylated pyrroles. The Knorr synthesis classically involves the reaction of an α-amino-ketone with a compound containing an activated methylene (B1212753) group, such as a β-ketoester. thieme-connect.de

A significant extension of this method was reported by Levi and Zanetti in 1894. They demonstrated that using acetylacetone (B45752) (pentane-2,4-dione) in a Knorr-type reaction with ethyl 2-oximinoacetoacetate yields ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate. thieme-connect.de In this reaction, the acetylacetone provides the C-3, C-4, and the two methyl substituents of the resulting pyrrole, with one of its acetyl groups becoming the 4-acetyl group on the pyrrole ring. The α-aminoacetoacetate, formed in situ from the reduction of the oxime, provides the other atoms for the ring. thieme-connect.de Although this specific reaction yields a pyrrole with a different substitution pattern (an additional carboxylate group at C-2 and the acetyl group at C-4), it establishes the principle of using a diketone like acetylacetone to introduce an acetyl group at a β-position of the pyrrole ring through a condensation pathway.

A modified Knorr synthesis has also been used to prepare 2,4-dimethyl-3-acetyl-5-ethylthiolcarbonylpyrrole by reacting ethyl acetothiolacetate with acetylacetone in the presence of zinc and acetic acid.

Multi-Component Reactions for Functionalized Pyrroles

Multi-component reactions (MCRs) offer an efficient route to complex molecules like substituted pyrroles in a single step, enhancing atom economy and reducing synthetic labor. mdpi.com Several MCRs have been developed for the synthesis of highly substituted pyrroles, often utilizing key starting materials that can lead to the formation of the this compound scaffold.

For example, a four-component reaction has been described for the synthesis of highly substituted pyrroles using an aromatic aldehyde, a 1,3-dicarbonyl compound (like pentane-2,4-dione), an amine, and nitromethane. In such a reaction, the pentane-2,4-dione serves as the source for the two methyl groups and the acetyl group that would be positioned on the resulting pyrrole ring.

Another three-component synthesis of substituted pyrroles involves the reaction of secondary propargylic alcohols, 1,3-dicarbonyl compounds, and amines, catalyzed by a ruthenium complex. The Hantzsch pyrrole synthesis itself is a classic three-component reaction that can be modified to produce a variety of pyrrole derivatives. mdpi.com These MCR strategies highlight the modularity and efficiency of building the pyrrole ring with desired functionalities, including the key acetyl group at the 3-position, by carefully selecting the starting components.

N-Alkylation Reactions of the Pyrrole Nitrogen Atom

The nitrogen atom of the pyrrole ring in this compound can be alkylated to introduce various substituents. This process, known as N-alkylation, is a common method for modifying the properties of pyrrole-containing compounds. One approach involves the use of the potassium salt of the pyrrole. For instance, the potassium salts of pyrrole and 2,5-dimethylpyrrole have been successfully converted into their N-alkyl derivatives with high yields using reagents like iodomethane, iodoethane, 1-iodopropane, and benzyl (B1604629) bromide in dimethyl sulphoxide. rsc.org This method provides a straightforward route to a variety of N-substituted pyrroles. rsc.org

Approaches from 3,4-Diacetylhexane-2,5-dione (B1293965)

An alternative synthetic route to this compound derivatives involves the reaction of 3,4-diacetylhexane-2,5-dione, also known as tetra-acetylethane, with primary amines. researchgate.nettandfonline.com This reaction, when conducted in boiling water, yields N-alkyl-3-acetyl-2,5-dimethylpyrroles as the main product. researchgate.nettandfonline.com In addition to the primary product, smaller quantities of N-alkyl-3,4-diacetyl-2,5-dimethylpyrroles and 2,5-dimethyl-1H-pyrrol-3-yl-vinyl-acetamides are also formed. researchgate.nettandfonline.com Interestingly, carrying out the reaction in methanol (B129727) at room temperature can increase the yields of these secondary products. researchgate.nettandfonline.comconsensus.app

The following table summarizes the products obtained from the reaction of 3,4-diacetylhexane-2,5-dione with various primary amines in boiling water.

Catalytic and Green Chemistry Innovations in Pyrrole Synthesis

Recent advancements in chemical synthesis have focused on developing more efficient and environmentally friendly methods. These innovations are particularly relevant to the synthesis of pyrroles, given their wide range of applications.

Metal-Catalyzed Reaction Pathways

Transition-metal catalysis has emerged as a powerful tool for constructing complex organic molecules, including pyrrole derivatives. snnu.edu.cn These catalysts can facilitate reactions that are otherwise difficult to achieve, often with high selectivity and efficiency. For instance, iron(III) chloride can catalyze a one-pot, four-component coupling reaction to produce tetrasubstituted pyrroles. thieme-connect.de This reaction brings together amines, 1,3-dicarbonyl compounds, aldehydes, and nitroalkanes. thieme-connect.de

Another example is the copper-catalyzed vinylation of hydrazides, which provides a regioselective route to substituted pyrroles through a Piloty-Robinson pathway. tandfonline.com This method overcomes the limitations of classical approaches by offering better control over the position of substituents on the pyrrole ring. tandfonline.com Ruthenium and iridium complexes have also been shown to be effective catalysts for the synthesis of pyrrole derivatives from secondary alcohols and amino alcohols. rsc.org More recently, there has been a push towards using earth-abundant and less toxic metals. For example, a manganese-based catalyst has been developed for pyrrole synthesis, offering a more sustainable alternative to precious metal catalysts. rsc.org

Principles of Green Chemistry in Pyrrole Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. lucp.netacs.org These principles are increasingly being applied to the synthesis of pyrroles. beilstein-journals.org One of the key strategies is the use of environmentally benign solvents, such as water or ethanol-water mixtures. nih.gov For example, a three-component reaction between arylglyoxals, 1,3-diketones, and enaminoketones has been successfully carried out in these green solvents to produce polyfunctionalized pyrroles. nih.gov

Another important aspect of green chemistry is the development of solvent-free reaction conditions. The Paal-Knorr reaction, a classic method for pyrrole synthesis, can be performed without a solvent by reacting a 1,4-dicarbonyl compound with an amine. acs.org This approach offers several advantages, including milder reaction conditions, shorter reaction times, and higher atom economy. acs.org Furthermore, the use of ultrasound (sonochemistry) and mechanochemical activation (ball milling) are emerging as energy-efficient and solvent-free alternatives to traditional heating methods. lucp.netsemanticscholar.org For instance, N-substituted pyrrole derivatives have been synthesized using bio-sourced organic acids as catalysts under solventless ball milling conditions. lucp.net

Flow Chemistry Techniques in Pyrrole Derivative Synthesis

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch, has gained significant traction as a powerful technology for synthesizing small molecules. scispace.comsyrris.comnih.gov This approach offers several advantages, including enhanced efficiency, atom economy, and safety, as well as reduced waste and cost. scispace.comsyrris.com The ability to perform multi-step reactions in a single, uninterrupted sequence is particularly beneficial for the rapid generation of compound libraries with high purity. scispace.comsyrris.com

A flow chemistry method has been developed for the synthesis of pyrroles, with optimizations in microreactors leading to near-quantitative yields. acs.orgtue.nl This method has been successfully scaled up to produce a pyrrole derivative at a rate of 55.8 grams per hour. acs.orgtue.nl Furthermore, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been reported, starting from commercially available materials. scispace.comsyrris.comnih.gov This process cleverly utilizes the HBr generated as a byproduct to facilitate a subsequent reaction step within the same microreactor. scispace.comsyrris.com

The following table highlights the key features and outcomes of flow chemistry techniques in pyrrole synthesis.

Chemical Reactivity and Functional Group Transformations of 3 Acetyl 2,4 Dimethylpyrrole

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is inherently activated towards electrophilic attack due to the lone pair of electrons on the nitrogen atom, which contributes to the aromatic sextet. In substituted pyrroles, the position of electrophilic attack is directed by the electronic effects of the existing substituents. For 3-acetyl-2,4-dimethylpyrrole, the acetyl group at the 3-position is electron-withdrawing, deactivating the adjacent C4 and C2 positions to some extent. Conversely, the methyl groups at the C2 and C4 positions are electron-donating, activating the ring.

Electrophilic substitution on pyrroles generally occurs preferentially at the α-position (C2 or C5) due to the greater resonance stabilization of the resulting cationic intermediate, the σ-complex or benzenium ion, compared to substitution at the β-position (C3 or C4). pearson.comlibretexts.org In the case of this compound, the C5 position is the most likely site for electrophilic attack. This is because the deactivating effect of the acetyl group is less pronounced at the more distant C5 position, which is also activated by the C4-methyl group.

For instance, in reactions like the Vilsmeier-Haack reaction, which introduces a formyl group, or Friedel-Crafts acylation, the electrophile would be expected to add to the C5 position. rsc.orgnih.gov This regioselectivity is crucial for the further functionalization of the pyrrole core.

Transformations Involving the Acetyl Moiety

The acetyl group at the 3-position of this compound offers a reactive handle for a variety of functional group transformations. The carbonyl group can undergo reactions typical of ketones. For example, it can serve as an electrophilic site for nucleophilic attack.

One of the most significant transformations of the acetyl group is its condensation with various aldehydes to form α,β-unsaturated ketones, commonly known as chalcones. This reaction, typically carried out under basic conditions (Claisen-Schmidt condensation), extends the conjugation of the molecule and introduces a new reactive site. rjptonline.orgmdpi.com The resulting pyrrole-chalcone intermediates are valuable precursors for the synthesis of more complex heterocyclic systems. rjptonline.orgmdpi.com

Nucleophilic Attack and Addition Reactions

The pyrrole ring itself, being electron-rich, is generally not susceptible to nucleophilic attack. However, the acetyl group provides a site for such reactions. Nucleophiles can add to the carbonyl carbon of the acetyl group.

Furthermore, the pyrrole nitrogen, after deprotonation by a strong base to form the pyrrolide anion, becomes a potent nucleophile. cdnsciencepub.com This anion can then react with various electrophiles. However, in the context of this compound, the reactivity at the nitrogen versus other positions would depend on the specific reaction conditions and the nature of the electrophile.

Cyclization Reactions for Novel Heterocyclic Architectures

A key application of this compound is its use as a scaffold for the synthesis of fused heterocyclic systems. This is often achieved through a sequence of reactions that first transform the acetyl group and then induce cyclization.

Formation of Pyrrole-Chalcone Intermediates

The initial and crucial step in many of these synthetic routes is the formation of pyrrole-chalcone intermediates. This is accomplished via a base-catalyzed Claisen-Schmidt condensation between this compound and various aromatic or heteroaromatic aldehydes. rjptonline.orgmdpi.com The reaction involves the deprotonation of the methyl group of the acetyl moiety to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the pyrrole-chalcone.

A variety of substituted aldehydes can be employed in this reaction, leading to a diverse library of pyrrole-chalcone derivatives. rjptonline.org The general scheme for this reaction is as follows:

Scheme 1: General synthesis of pyrrole-chalcone intermediates

(Image depicting the reaction of this compound with a substituted aldehyde in the presence of a base to form a pyrrole-chalcone)

Synthesis of Pyrazoline-Fused Pyrrole Derivatives

The pyrrole-chalcone intermediates, with their α,β-unsaturated ketone functionality, are excellent Michael acceptors. They can react with hydrazine (B178648) hydrate (B1144303) in a cyclocondensation reaction to afford pyrazoline-fused pyrrole derivatives. rjptonline.org The reaction proceeds through a nucleophilic attack of the hydrazine on the β-carbon of the chalcone (B49325), followed by an intramolecular cyclization and dehydration.

The resulting pyrazoline ring is a five-membered heterocycle containing two adjacent nitrogen atoms. The fusion of this ring to the pyrrole core generates a novel bicyclic heterocyclic system with potential biological activities.

| Starting Material | Reagent | Product |

| Pyrrole-chalcone | Hydrazine hydrate | Pyrazoline-fused pyrrole |

This interactive table summarizes the synthesis of pyrazoline-fused pyrrole derivatives.

Synthesis of Mercaptopyrimidine-Fused Pyrrole Derivatives

In another synthetic strategy, the pyrrole-chalcone intermediates can be reacted with thiourea (B124793) in the presence of a base, such as potassium hydroxide, to yield mercaptopyrimidine-fused pyrrole derivatives. chemimpex.com This reaction involves the initial Michael addition of the thiourea to the α,β-unsaturated ketone system of the chalcone. Subsequent intramolecular cyclization, involving the nucleophilic attack of the second nitrogen of the thiourea onto the carbonyl carbon of the original acetyl group, followed by dehydration, leads to the formation of the fused pyrimidine (B1678525) ring.

The resulting products are pyrrolo[2,3-d]pyrimidine derivatives, which are of significant interest in medicinal chemistry due to their structural similarity to purines. researchgate.net

| Starting Material | Reagent | Product |

| Pyrrole-chalcone | Thiourea | Mercaptopyrimidine-fused pyrrole |

This interactive table summarizes the synthesis of mercaptopyrimidine-fused pyrrole derivatives.

Synthesis of Isoxazoline-Fused Pyrrole Derivatives

The fusion of an isoxazoline (B3343090) ring to the pyrrole core of this compound represents a sophisticated transformation, leading to novel polycyclic heterocyclic systems. A prominent and effective strategy for constructing such fused architectures is the intramolecular nitrile oxide cycloaddition (INOC) reaction. mdpi.comnih.gov This method, known for its high degree of regio- and stereoselectivity, involves the [3+2] cycloaddition of a nitrile oxide with an alkene tethered to the same molecule. acs.orgarkat-usa.org

While direct examples starting from this compound are not extensively documented, a chemically sound pathway can be proposed based on established INOC methodologies. mdpi.comnih.gov The synthesis would proceed through a multi-step sequence, beginning with the modification of the acetyl group and the introduction of an alkene tether.

The proposed synthetic pathway involves three key steps:

Oxime Formation: The acetyl group at the 3-position is converted into an aldoxime. This is typically achieved by reacting the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base. This transformation converts the carbonyl carbon into a reactive center for the subsequent generation of a nitrile oxide.

N-Alkylation: An alkene moiety, which will serve as the dipolarophile for the cycloaddition, is introduced by alkylating the pyrrole nitrogen. Reaction of the pyrrole-oxime intermediate with an allyl halide, such as allyl bromide, in the presence of a suitable base, tethers the necessary C=C bond to the molecule.

Nitrile Oxide Generation and Cycloaddition: The final and key step is the in-situ generation of the nitrile oxide from the oxime, which immediately undergoes an intramolecular cycloaddition. Common methods for oxidizing aldoximes to nitrile oxides include the use of reagents like sodium hypochlorite (B82951) (bleach) or lead tetraacetate. anu.edu.au The highly reactive nitrile oxide dipole then rapidly reacts with the tethered allyl group to form the fused isoxazoline ring system.

This sequence showcases the transformation of the simple acetylpyrrole into a complex, fused heterocyclic structure.

Table 1: Proposed Reaction Pathway for Isoxazoline-Fused Pyrrole Synthesis

| Step | Reactant(s) | Key Transformation | Intermediate/Product |

|---|---|---|---|

| 1 | This compound, Hydroxylamine | Formation of Oxime | 3-(1-(Hydroxyimino)ethyl)-2,4-dimethyl-1H-pyrrole |

| 2 | Pyrrole-Oxime Intermediate, Allyl Bromide, Base | N-alkylation with alkene tether | 1-Allyl-3-(1-(hydroxyimino)ethyl)-2,4-dimethyl-1H-pyrrole |

Condensation Reactions for Macrocyclic Systems (e.g., Porphyrin Precursors)

Pyrroles are the fundamental building blocks of porphyrins, the essential macrocycles found in heme and chlorophyll. The synthesis of porphyrins often relies on the acid-catalyzed condensation of pyrrolic precursors, such as dipyrromethanes. researchgate.netmhc-isuct.ru this compound, with its specific substitution pattern, can serve as a valuable starting material for creating the necessary precursors for these macrocyclic systems.

The most famous and widely used method for rational porphyrin synthesis is the MacDonald [2+2] condensation. researchgate.netnih.gov This reaction involves the condensation of a 1,9-diformyldipyrromethane with a 1,9-diunsubstituted dipyrromethane under acidic conditions. researchgate.net

To be incorporated into a MacDonald-type synthesis, this compound must first be converted into a suitable dipyrromethane. The acetyl group at the 3-position typically remains as a peripheral substituent on the final porphyrin, influencing its electronic properties. The crucial positions for the condensation are the α-positions (2 and 5) of the pyrrole ring.

A general approach would involve:

Synthesis of a Mono-functionalized Pyrrole: this compound already possesses an unsubstituted α-position (C5), making it suitable as the "western half" of a dipyrromethane. The acetyl group at C3 and the methyl groups at C2 and C4 will become substituents on the resulting porphyrin.

Dipyrromethane Formation: This pyrrole can be condensed with a 2-acetoxymethylpyrrole under acidic conditions to form an unsymmetrically substituted dipyrromethane. nih.gov The resulting dipyrromethane would bear the acetyl group on one of its rings.

Porphyrin Synthesis: This acetyl-substituted dipyrromethane can then be used in a MacDonald [2+2] condensation. For example, after conversion to its 1,9-diunsubstituted form (via cleavage of terminal ester groups), it can be reacted with a 1,9-diformyldipyrromethane to yield a trans-substituted porphyrin bearing an acetyl group. nih.govacs.org The presence of the electron-withdrawing acetyl group on the porphyrin periphery significantly modifies its chemical and physical properties. While some condensations involving acetyl-substituted pyrroles have been reported as unsuccessful, modifications of the reaction conditions or the acetyl group itself can lead to the desired macrocycle. researchgate.netrsc.org

Table 2: Precursor Types in MacDonald [2+2] Porphyrin Synthesis

| Precursor Type | Required Functional Groups | Role in Condensation | Derived from this compound? |

|---|---|---|---|

| "Eastern Half" | Two formyl groups at the 1 and 9 positions of a dipyrromethane. | Electrophilic component | Indirectly. Requires synthesis from other pyrroles. |

Reactivity of N-Substituted Pyrroles

The introduction of a substituent onto the nitrogen atom of the pyrrole ring dramatically alters its reactivity and properties. N-substitution prevents participation of the nitrogen's lone pair in protonation events and can sterically and electronically influence reactions at the carbon framework. A key reaction for this modification is the copper-catalyzed N-arylation. acs.orgrsc.org

Research has demonstrated the efficient N-phenylation of this compound using iodobenzene (B50100) in a copper-catalyzed cross-coupling reaction. acs.org This transformation provides direct access to 3-acetyl-2,4-dimethyl-1-phenylpyrrole, a substrate where the electronic properties of the pyrrole ring are modulated by the attached phenyl group.

The reaction is typically carried out using a copper(I) source, such as copper(I) iodide (CuI), in the presence of a diamine ligand and a base. The ligand facilitates the catalytic cycle, while the base is crucial for the deprotonation of the pyrrole nitrogen. This method is robust and tolerates a variety of functional groups. acs.org

Detailed studies on the protiodetritiation (a measure of electrophilic substitution) of N-phenyl substituted pyrroles show that the phenyl group's electronic nature influences the reactivity of the pyrrole ring. The rate of substitution is affected by substituents on the N-phenyl ring, although the effect can be diminished by steric hindrance that prevents coplanarity between the phenyl and pyrrole rings. The synthesis of N-phenyl-2,5-dimethylpyrrole has also been explored through quantum-chemical studies, highlighting the complexity of reactions involving N-substituted pyrroles. acs.org

Table 3: Reaction Data for N-Arylation of this compound. acs.org

| Parameter | Value/Compound |

|---|---|

| Pyrrole Substrate | This compound |

| Aryl Halide | Iodobenzene |

| Catalyst | Copper(I) Iodide (CuI) |

| Ligand | N,N'-Dimethylethylenediamine |

| Base | Potassium Phosphate (K₃PO₄) |

| Solvent | Toluene |

| Product | 3-Acetyl-2,4-dimethyl-1-phenylpyrrole |

| Yield | 95% |

| Melting Point | 80−81 °C |

Advanced Analytical and Spectroscopic Characterization of 3 Acetyl 2,4 Dimethylpyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy of 3-Acetyl-2,4-dimethylpyrrole, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the protons.

In a typical ¹H NMR spectrum of this compound, a broad singlet corresponding to the N-H proton of the pyrrole (B145914) ring is observed around 9.17 ppm. chemicalbook.com The single proton on the pyrrole ring (C5-H) appears as a singlet at approximately 6.36 ppm. chemicalbook.com The three protons of the acetyl group's methyl moiety resonate as a singlet around 2.50 ppm. chemicalbook.com The two methyl groups attached to the pyrrole ring at positions 2 and 4 are observed as distinct singlets, typically around 2.43 ppm and 2.27 ppm. chemicalbook.com The minor coupling observed between the C5-H proton and the C4-methyl group (J = 1.1 Hz) and between the N-H proton and the C5-H proton (J = 2.3 Hz) can provide further structural confirmation. chemicalbook.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | ~9.17 | br s | - |

| C5-H | ~6.36 | s | - |

| -C(O)CH₃ | ~2.50 | s | - |

| C2-CH₃ | ~2.43 | s | - |

| C4-CH₃ | ~2.27 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon backbone of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the acetyl group is typically the most deshielded, appearing at a chemical shift of around 195 ppm. The carbon atoms of the pyrrole ring resonate in the aromatic region, with C2, C3, C4, and C5 appearing at approximately 136, 122, 120, and 115 ppm, respectively. The methyl carbons are found in the upfield region of the spectrum. The carbon of the acetyl methyl group appears around 30 ppm, while the carbons of the C2 and C4 methyl groups are observed at approximately 14 and 12 ppm, respectively.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~195 |

| C2 | ~136 |

| C3 | ~122 |

| C4 | ~120 |

| C5 | ~115 |

| -C(O)CH₃ | ~30 |

| C2-CH₃ | ~14 |

| C4-CH₃ | ~12 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. thermofisher.com

A strong absorption band is observed in the region of 1640-1680 cm⁻¹, which is characteristic of the C=O stretching vibration of the acetyl group. The N-H stretching vibration of the pyrrole ring gives rise to a broad band typically in the range of 3200-3400 cm⁻¹. C-H stretching vibrations of the methyl groups and the pyrrole ring are observed around 2850-3000 cm⁻¹. The C-N stretching and C=C stretching vibrations of the pyrrole ring contribute to absorptions in the fingerprint region (below 1600 cm⁻¹).

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3200-3400 |

| C-H Stretch (sp³) | 2850-3000 |

| C=O Stretch | 1640-1680 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and the fragmentation pattern of a compound. The molecular formula for this compound is C₈H₁₁NO, corresponding to a molecular weight of approximately 137.18 g/mol . molmall.net

In the mass spectrum of this compound, the molecular ion peak (M⁺) is expected to be observed at an m/z value corresponding to its molecular weight. Common fragmentation patterns may include the loss of the acetyl group (CH₃CO) or a methyl group (CH₃), leading to the formation of characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic transitions. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), shows absorption maxima (λmax) corresponding to π → π* and n → π* electronic transitions within the pyrrole ring and the carbonyl group. The conjugated system of the pyrrole ring and the acetyl group influences the position and intensity of these absorption bands.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

For crystalline solids, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystal lattice. ub.edu This technique can provide highly accurate data on bond lengths, bond angles, and intermolecular interactions in the solid state. While detailed crystallographic data for this compound is not widely published, related pyrrole derivatives have been extensively studied, revealing common hydrogen-bonding patterns, such as the formation of dimers through N-H···O=C interactions. researchgate.netijcce.ac.ir Such an analysis for this compound would confirm the planarity of the pyrrole ring and the conformation of the acetyl group relative to the ring. researchgate.net

Microwave Spectroscopy for Rotational Parameters and Conformational Analysis

Microwave spectroscopy, particularly in combination with quantum chemical calculations, serves as a powerful tool for the precise determination of the molecular structure and conformational dynamics of this compound in the gas phase. This technique allows for the investigation of the molecule in an isolated environment, free from intermolecular interactions, providing fundamental insights into its intrinsic properties.

Recent studies employing Fourier-transform microwave spectroscopy on a supersonic expansion of 2,4-dimethylpyrrole (B27635), a closely related precursor, have demonstrated the capability of this method to resolve fine and hyperfine structures in the rotational spectrum. These structures arise from the internal rotations of the two inequivalent methyl groups and the nuclear quadrupole coupling of the ¹⁴N nucleus. In a detailed investigation, a total of 1561 rotational lines were assigned and fitted, achieving a measurement accuracy of 4 kHz. nih.govthermofisher.comfishersci.ca

The analysis of the microwave spectrum of 2,4-dimethylpyrrole yielded highly accurate experimental rotational and internal rotation parameters. The barrier to internal rotation for the 2-methyl group was determined to be 277.830(26) cm⁻¹, while the 4-methyl group exhibited a torsional barrier of 262.210(27) cm⁻¹. nih.govfishersci.ca These experimental findings are crucial for benchmarking quantum chemical calculations, which in turn aid in the assignment of complex microwave spectra for pyrrole derivatives. nih.gov For instance, computational studies at the MP2/cc-pVDZ level of theory have been used to predict the potential energy curves for the internal rotation of the methyl groups in 2,4-dimethylpyrrole. nih.gov

While direct microwave spectroscopy studies on this compound are not as extensively documented in the provided context, the methodologies applied to similar molecules like 2,4-dimethylpyrrole and 2-acetyl-4-methylthiophene (B79172) are directly transferable. nih.govrsc.org The presence of the acetyl group in this compound introduces another layer of complexity due to its own internal rotation, which would lead to further splittings in the rotational transitions. The analysis of these splittings would provide a detailed picture of the conformational preferences and the energy barriers to internal rotation of the acetyl and methyl groups.

Table 1: Experimental Rotational and Internal Rotation Parameters for 2,4-dimethylpyrrole

| Parameter | Experimental Value |

|---|---|

| Rotational Constants (MHz) | |

| A | 3591.3626(12) |

| B | 2252.5484(11) |

| C | 1413.4357(11) |

| Centrifugal Distortion Constants (kHz) | |

| ΔJ | 0.160(11) |

| ΔJK | -0.16(11) |

| ΔK | 1.15(31) |

| δJ | 0.043(4) |

| δK | 0.23(17) |

| ¹⁴N Quadrupole Coupling Constants (MHz) | |

| χaa | -1.5173(21) |

| χbb | 1.9560(25) |

| χcc | -0.4387(25) |

| Barriers to Internal Rotation (cm⁻¹) | |

| V₃ (2-methyl) | 277.830(26) |

| V₃ (4-methyl) | 262.210(27) |

Data sourced from Barth, Kleiner, & Nguyen (2024). nih.govthermofisher.comfishersci.ca

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification and purity assessment of this compound, ensuring that the compound meets the stringent quality requirements for research and synthesis applications.

Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress and assessing the purity of this compound. The separation on a TLC plate is based on the differential partitioning of the compound between the stationary phase and the mobile phase.

For this compound, silica (B1680970) gel G is commonly used as the stationary phase. A suitable mobile phase for the elution is a mixture of ethyl acetate (B1210297) and n-hexane. rjptonline.org The ratio of these solvents can be adjusted to achieve optimal separation of the target compound from any impurities or starting materials. Visualization of the spots on the TLC plate can be accomplished under UV light, where the compound may fluoresce or quench fluorescence, or by exposure to iodine vapors, which typically stain organic compounds brown. rjptonline.orglibretexts.org The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system and can be used for its identification.

Table 2: Representative TLC Parameters for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel G coated plates rjptonline.org |

| Mobile Phase | Ethyl acetate: n-hexane (ratio can be optimized) rjptonline.org |

| Visualization | UV light and/or iodine vapors rjptonline.org |

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique used to determine the purity of this compound with great precision. Commercial suppliers often specify a purity of ≥97.5% as determined by HPLC. thermofisher.com

A common mode of HPLC for the analysis of moderately polar organic compounds like this compound is reversed-phase chromatography. In this setup, a non-polar stationary phase, such as a C18-functionalized silica (RP-18), is used in conjunction with a polar mobile phase. A typical mobile phase might consist of a mixture of acetonitrile (B52724) and an aqueous buffer. tandfonline.com The components of the sample are separated based on their hydrophobicity, with more polar compounds eluting earlier than less polar compounds. Detection is often performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance. For related pyrrole compounds, purification by reverse-phase HPLC using a gradient of acetonitrile in water is a common practice. nih.gov

Table 3: Representative HPLC Parameters for Pyrrole Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Reversed-Phase C18 (RP-18) column tandfonline.com |

| Mobile Phase | Acetonitrile and aqueous buffer (e.g., 10 mM (NH₄)₂HPO₄) tandfonline.com |

| Detection | UV detector |

| Purity Specification | ≥97.5% thermofisher.com |

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another cornerstone technique for the analysis and purity verification of this compound. Several chemical suppliers guarantee a purity of ≥98.0% for this compound, as determined by GC. fishersci.cavwr.com

In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is based on the partitioning of the analyte between the stationary phase within the column and the carrier gas (mobile phase). The choice of the column is critical for achieving good separation. A capillary column with a suitable stationary phase, such as one based on polysiloxanes of varying polarity, is typically used.

A temperature program is often employed, where the column temperature is gradually increased to facilitate the elution of compounds with different boiling points. The separated components are then detected by a suitable detector, such as a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for both identification and quantification. GC-MS analysis provides not only the retention time, which is characteristic of the compound under specific conditions, but also its mass spectrum, which serves as a molecular fingerprint, confirming the identity of this compound. ijcce.ac.ir For instance, a general GC-MS method for the analysis of various organic compounds involves a temperature ramp from 40°C to 280°C and a full-scan mass acquisition in the range of 50-650 m/z. nih.gov

Table 4: Representative GC Parameters for the Analysis of Organic Compounds

| Parameter | Description |

|---|---|

| Column | Capillary column (e.g., with a polysiloxane-based stationary phase) |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split injection nih.gov |

| Temperature Program | Example: Initial 40°C, ramp to 220°C, then to 280°C nih.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) nih.govijcce.ac.ir |

| Purity Specification | ≥98.0% fishersci.cavwr.com |

Computational Chemistry and Theoretical Investigations of 3 Acetyl 2,4 Dimethylpyrrole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-acetyl-2,4-dimethylpyrrole at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of pyrrole (B145914) derivatives. longdom.orgmdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate approach. Functionals like B3LYP, often paired with basis sets such as 6-311G**, are commonly used to model these systems.

These calculations reveal that the acetyl group at the 3-position significantly influences the electronic properties of the pyrrole ring. The electron-withdrawing nature of the acetyl group deactivates the adjacent carbon atoms, affecting the molecule's reactivity. rsc.org Key reactivity descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of this. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. mdpi.com

Further insights can be gained by calculating other reactivity descriptors: mdpi.com

Chemical Potential (µ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons.

The molecular electrostatic potential (MESP) map, also generated from DFT calculations, visually represents the charge distribution and identifies the most likely sites for electrophilic and nucleophilic attack. mdpi.com

Ab Initio Methods for Energetic Parameters (e.g., Enthalpies of Formation)

Ab initio methods, which are based on first principles without empirical parameters, provide highly accurate energetic data. High-level composite methods like G3(MP2)//B3LYP are particularly effective for calculating gas-phase enthalpies of formation. researchgate.net

For instance, a comparative study on 2-acetyl-1-methylpyrrole (B1200348) and 3-acetyl-1-methylpyrrole (B1196023) demonstrated that the 2-acetyl isomer is thermodynamically more stable than the 3-isomer. researchgate.net These computational results have shown excellent agreement with experimental data obtained from combustion calorimetry. researchgate.net The process involves calculating the total energies of the molecule and its constituent elements in their standard states and then determining the enthalpy of formation through a balanced reaction. This approach allows for the prediction of thermodynamic properties that may be difficult or hazardous to measure experimentally.

Molecular Dynamics and Conformational Studies

Molecular dynamics (MD) simulations are employed to study the conformational landscape and dynamic behavior of this compound over time. nih.gov These simulations model the atomic motions by solving Newton's equations of motion, providing a view of how the molecule flexes, vibrates, and interacts with its environment.

For pyrrole derivatives, a key area of interest is the rotational isomerism of the acetyl group. longdom.org Theoretical calculations often predict the existence of stable syn and anti conformers. researchgate.net The relative energies of these conformers and the energy barriers for their interconversion can be determined. Studies on related 2-acylpyrroles have shown that the syn conformation is often favored, a preference that can be stabilized by the formation of intermolecular hydrogen-bonded dimers in the solid state. longdom.orgresearchgate.net

Recent investigations into the internal rotation of methyl groups in 2,4-dimethylpyrrole (B27635) using microwave spectroscopy and quantum chemical calculations have provided precise values for the rotational barriers. aip.orgresearchgate.net The barrier for the 2-methyl rotor was found to be approximately 278 cm⁻¹, while the 4-methyl rotor has a slightly lower barrier of about 262 cm⁻¹. aip.orgresearchgate.net These studies highlight the interplay between different substituents on the pyrrole ring and their impact on the molecule's conformational dynamics.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a crucial tool for interpreting and assigning experimental spectra. acs.org DFT calculations, using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can accurately predict vibrational frequencies (FT-IR), as well as ¹H and ¹³C NMR chemical shifts. acs.orgresearchgate.net

For example, in a study of 3-acetyl-2,5-dimethyl-1,4-diphenylpyrrole, the calculated vibrational frequencies and NMR chemical shifts were in good agreement with the experimental values. researchgate.net Theoretical calculations can also help to understand the origins of observed spectral features. For instance, the asymmetry of carbonyl stretching bands in some 2-acylpyrroles has been explained by effects like Fermi resonance, with theoretical models helping to confirm the predominance of a single conformer in solution. longdom.org

Time-dependent DFT (TD-DFT) is used to calculate electronic transitions, predicting parameters such as absorption wavelengths (λmax) and oscillator strengths, which can be compared with experimental UV-Visible spectra. researchgate.net

Theoretical Insights into Reaction Mechanisms

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving pyrrole derivatives. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with different pathways. researchgate.net

For example, theoretical studies on the reactivity of nitrosoalkenes with pyrroles have shown that the reaction pathway is highly dependent on the substituents. acs.org While some reactions proceed via a Diels-Alder cycloaddition, others follow a conjugate addition mechanism. acs.org DFT calculations can determine the relative energy barriers for these competing pathways, explaining the observed product distributions. acs.org Such insights are crucial for designing and optimizing synthetic routes.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein or enzyme. This method is particularly relevant in drug discovery and design, where it can be used to screen potential drug candidates and understand their mechanism of action at a molecular level.

For pyrrole derivatives, which are known to exhibit a range of biological activities including anti-inflammatory and antimicrobial properties, molecular docking can provide insights into how they interact with specific biological targets. nih.govnih.govethernet.edu.et For instance, docking studies of N-substituted 3,4-pyrroledicarboximides with cyclooxygenase (COX) enzymes have been used to predict their binding modes and explain their inhibitory activity. nih.gov Similarly, the antifungal activity of certain 3,4-dimethyl-1H-pyrrole-2-carboxamide analogues has been rationalized by docking them into the active site of sterol 14α-demethylase. nih.gov

The process involves generating a three-dimensional structure of the ligand (this compound) and the target protein and then using a scoring function to evaluate the binding affinity of different poses. mdpi.com The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potential

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov While specific QSAR models for this compound are not extensively documented in publicly available research, the biological potential of this compound can be inferred by examining QSAR studies conducted on analogous pyrrole derivatives. These studies provide a framework for understanding how the structural features of this compound might influence its bioactivity and for designing future investigations.

Pyrrole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netscispace.comscispace.com QSAR studies on various classes of pyrrole compounds have been instrumental in identifying the key molecular descriptors that govern their therapeutic actions. These descriptors often include steric, electronic, and hydrophobic properties. nih.govmdpi.com

For instance, in the development of novel antitubercular agents, 3D-QSAR studies on a series of pyrrole derivatives revealed the importance of specific substitutions on the pyrrole ring for activity against Mycobacterium tuberculosis. researchgate.netnih.gov These models, often employing methods like Comparative Molecular Field Analysis (CoMFA), have demonstrated a strong correlation between the steric and electrostatic fields of the molecules and their minimum inhibitory concentrations (MIC). nih.gov The combination of CoMFA with classical QSAR descriptors has led to robust hybrid models with high predictive power (r² = 0.86). nih.gov

Similarly, QSAR models have been successfully applied to predict the antifungal activity of pyrrole derivatives. nih.govresearchgate.net A 3D-QSAR study on 3-aryl-4-[α-(1H-imidazol-1-yl) aryl methyl] pyrroles as anticandida agents resulted in a model with a high correlation coefficient (r² = 0.964), indicating a strong relationship between the 3D structure and the observed biological activity. nih.gov

In the context of anticancer research, QSAR has been used to design and evaluate pyrrole derivatives as inhibitors of specific enzymes, such as Tousled-like kinase 2 (TLK2). nih.gov A study on 5-acetyloxindole (B1336615) derivatives, which share a ketone functional group with this compound, showed that a pyrrole substituent significantly influenced the inhibitory activity. nih.gov The development of QSAR models for such compounds helps in optimizing the lead structures to enhance their potency and selectivity. nih.gov

The general approach to building a QSAR model for a series of compounds like pyrrole derivatives involves several key steps:

Data Set Selection: A group of structurally related compounds with experimentally determined biological activities is chosen. nih.gov

Molecular Descriptor Calculation: Various physical, chemical, and structural properties (descriptors) of the molecules are calculated using computational software. mdpi.com

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to create an equation that links the descriptors to the biological activity. nih.govnih.gov

Model Validation: The predictive ability of the model is assessed using statistical parameters like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and external validation on a test set of compounds. researchgate.net

For this compound, a hypothetical QSAR study would involve synthesizing and testing a series of analogs with variations in the acetyl and methyl group positions or with additional substituents on the pyrrole ring. The resulting data could then be used to develop a predictive model for a specific biological activity, such as antimicrobial or anticancer potential.

The table below summarizes findings from representative QSAR studies on various pyrrole derivatives, illustrating the types of biological activities investigated and the statistical quality of the models developed. This provides a basis for what could be expected from a QSAR study involving this compound.

| Pyrrole Derivative Class | Biological Activity | QSAR Model Type | Key Statistical Parameters | Reference |

| Oxadiazole-ligated pyrroles | Antitubercular | 2D-QSAR (MLR) | r² = 0.9827, q² = 0.5754, pred_r² = 0.8392 | nih.gov |

| 3-Aryl-4-[α-(1H-imidazol-1-yl) aryl methyl] pyrroles | Anticandida | 3D-QSAR (CoMFA) | r² = 0.964, q² = 0.598 | nih.gov |

| General Pyrrole Derivatives | Antitubercular | Hybrid 3D-QSAR (CoMFA) | r² = 0.86 | nih.gov |

| Thieno[3,2-b]pyrrole derivatives | Anticancer (LSD1 inhibitors) | 3D-QSAR | q² = 0.595, r² = 0.959, r²_pred = 0.846 | nih.gov |

| Pyrrole derivatives | Antioxidant | QSAR-ANN | R² > 0.9 | mdpi.com |

| Pyrrole carboxylic acid derivatives | COX-1/COX-2 Inhibition | FB-QSAR | Not specified | nih.gov |

In Vitro and Preclinical Biological Activity Mechanisms of 3 Acetyl 2,4 Dimethylpyrrole Derivatives

Mechanistic Basis of Antimicrobial Efficacy

Pyrrole (B145914) derivatives, including those derived from 3-Acetyl-2,4-dimethylpyrrole, have demonstrated notable antimicrobial properties. ontosight.ai The structural versatility of the pyrrole ring allows for the synthesis of a wide array of derivatives with potent activity against various pathogens. nih.govscispace.com

Antibacterial Activity Mechanisms

The antibacterial action of this compound derivatives is often attributed to their ability to interfere with essential bacterial processes. While the precise mechanisms can vary depending on the specific derivative and the bacterial species, several key modes of action have been proposed.

One proposed mechanism involves the inhibition of bacterial enzymes crucial for survival. For instance, some pyrrole derivatives have been shown to target enzymes involved in cell wall synthesis, leading to compromised cell integrity and eventual lysis. The incorporation of different substituents on the pyrrole ring can enhance the binding affinity of these compounds to their target enzymes, thereby increasing their antibacterial potency. researchgate.netnih.gov

Furthermore, some derivatives may exert their antibacterial effects by disrupting the bacterial membrane. The lipophilic nature of the pyrrole core can facilitate its insertion into the lipid bilayer, altering membrane fluidity and permeability. This disruption can lead to the leakage of essential cellular components and ultimately, cell death.

Recent studies have explored the synthesis of novel pyrimidine (B1678525) derivatives from pyrrolyl chalcones, which are derived from this compound. These compounds have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. rjptonline.org Similarly, pyrazoline-incorporated pyrrole derivatives have also been synthesized and have demonstrated significant antibacterial effects. rjptonline.org

The following table summarizes the in vitro antibacterial activity of selected this compound derivatives:

| Derivative/Compound | Bacterial Strain | Activity (MIC/Zone of Inhibition) | Reference |

| Pyrrolyl chalcone (B49325) derivatives | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Promising antibacterial activity | rjptonline.org |

| Pyrazoline incorporated pyrrole derivatives | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Promising antibacterial activity | rjptonline.org |

| 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs | Various bacterial strains | Good antimicrobial activity (MIC: 1-4 μg/ml for 21 compounds) | nih.gov |

| N-arylpyrrole derivatives (Va-e) | MRSA | MIC = 4 μg/mL (outperformed levofloxacin) | nih.gov |

| Compound Vc (N-arylpyrrole derivative) | E. coli, K. pneumoniae, A. baumannii | Active | nih.gov |

| Compound 5f (3,4-dimethylpyrrole derivative with 2,6-dichloro phenyl group) | Broad spectrum | MIC = 0.039 mg/mL | researchgate.netnih.gov |

Antifungal Activity Mechanisms

Similar to their antibacterial counterparts, the antifungal activity of this compound derivatives is multifaceted. A primary mechanism of action is the inhibition of fungal-specific enzymes. For example, some derivatives have been found to target sterol 14α-demethylase, an essential enzyme in the ergosterol (B1671047) biosynthesis pathway. researchgate.netnih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to membrane disruption and fungal cell death. Molecular docking studies have suggested that these compounds can bind to the active site of this enzyme. researchgate.netnih.gov

Another avenue of antifungal action is the induction of oxidative stress. Some pyrrole derivatives can promote the generation of reactive oxygen species (ROS) within fungal cells. The accumulation of ROS can damage cellular components such as DNA, proteins, and lipids, ultimately leading to apoptosis or necrosis.

A novel dihydropyrrole derivative, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, has shown activity against various Aspergillus and Candida species. nih.gov Additionally, chalcone-clubbed 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives have demonstrated potential against Candida albicans. researchgate.net

The table below presents the in vitro antifungal activity of specific this compound derivatives:

| Derivative/Compound | Fungal Strain | Activity (MIC/Inhibition) | Reference |

| Compounds 5h, 5i, 5j (3,4-dimethylpyrrole derivatives) | Aspergillus fumigatus | MIC = 0.039 mg/mL | researchgate.netnih.gov |

| 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate | Candida albicans, Candida tropicalis, Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger | MIC90: 21.87 to 43.75 µg/ml | nih.gov |

| Chalcone clubbed 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives | Candida albicans | Growth inhibition of 46.38% to 73.05% at 32 μg/mL | researchgate.net |

| 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs | Various fungal strains | Good antimicrobial activity (MIC: 1-4 μg/ml for 21 compounds) | nih.gov |

Anticancer Activity and Cellular Pathway Modulation

The pyrrole scaffold is a key feature in several anticancer drugs, and derivatives of this compound have shown significant potential in this area. researchgate.netmdpi.com Their anticancer effects are mediated through various mechanisms that target fundamental cellular processes in cancer cells.

Inhibition of Cellular Proliferation

A hallmark of cancer is uncontrolled cell proliferation. Many this compound derivatives have been shown to inhibit the growth of various cancer cell lines. ontosight.aiscispace.com This antiproliferative activity is often achieved by inducing cell cycle arrest, typically at the G2/M phase. nih.gov By arresting the cell cycle, these compounds prevent cancer cells from dividing and proliferating.

For instance, certain 3-aroyl-1-arylpyrrole (ARAP) derivatives have been synthesized and found to potently inhibit the growth of cancer cells. nih.govnih.gov The substitution pattern on the pyrrole and aryl rings plays a crucial role in determining the antiproliferative potency of these compounds. nih.gov

The following table details the antiproliferative activity of selected derivatives:

| Derivative/Compound | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| ARAP derivatives (e.g., 22, 27) | Medulloblastoma D283 | Nanomolar concentrations | nih.govnih.gov |

| ARAP derivatives (24, 25, 27-30) | MCF-7 | IC50: 16 to 60 nM | nih.govscispace.com |

| 2,7-diaryl- researchgate.netnih.govrjptonline.orgtriazolo[1,5-a]pyrimidine derivative (5e) | HeLa | Low nanomolar efficacy | nih.gov |

| Chalcone clubbed 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives | Various cancer cell lines (NCI-60 panel) | Growth inhibition of 41% to 71% | researchgate.net |

Modulation of Protein Kinase Activity (e.g., VEGFR, PDGFR, JAK2)

Protein kinases are critical regulators of cellular signaling pathways that are often dysregulated in cancer. Pyrrole-substituted 2-indolinone derivatives have been identified as potent inhibitors of protein kinases, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). google.com These receptors are key players in angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. By inhibiting these kinases, the pyrrole derivatives can effectively block tumor angiogenesis and growth.

The anticancer drug Sunitinib, which contains a pyrrole ring, is a multi-targeted receptor tyrosine kinase inhibitor. mdpi.com This highlights the potential of the pyrrole scaffold in designing potent protein kinase inhibitors. Some novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives have shown inhibitory potency against both VEGFR-2 and PDGFRβ. researchgate.net

Interference with Tubulin Polymerization

Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, intracellular transport, and cell shape maintenance. Disruption of microtubule dynamics is a well-established strategy in cancer therapy.

Several this compound derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov These compounds bind to the colchicine (B1669291) site on β-tubulin, thereby preventing the assembly of microtubules. nih.govnih.gov This interference with microtubule formation leads to mitotic arrest and ultimately apoptosis in cancer cells.

The inhibitory activity of these derivatives is highly dependent on their chemical structure. For example, the presence of a 3,4,5-trimethoxyphenyl carbonyl moiety and a 1-phenyl ring has been found to be crucial for potent tubulin polymerization inhibition. nih.govnih.gov

The table below shows the tubulin polymerization inhibitory activity of specific derivatives:

| Derivative/Compound | Activity (IC50) | Reference |

| ARAP derivatives (24-31, except 27) | ≤ 2.5 μM | nih.govscispace.com |

| ARAP 28 | 0.86 μM | nih.govscispace.com |

| Hydroxyphenyl derivatives (42-44) | Low micromolar range | nih.govscispace.com |

| 1-(3-amino-4-methoxyphenyl)pyrrole (46) | 1.3 μM | nih.govscispace.com |

| 1-(3-hydroxy-4-methoxyphenyl)pyrrole (47) | 1.3 μM | nih.govscispace.com |

| 2,7-diaryl- researchgate.netnih.govrjptonline.orgtriazolo[1,5-a]pyrimidine derivative (5e) | 3-fold more powerful than CA-4 | nih.gov |

Inhibition of Specific Metabolic Enzymes (e.g., Tyrosinase, Enoyl ACP Reductase, DHFR)

Derivatives of this compound have been investigated for their ability to inhibit key metabolic enzymes that are crucial in both human and microbial pathways.

Tyrosinase Inhibition: Chalcones, which can be synthesized through the condensation of this compound with various aldehydes, are known for their potential to inhibit tyrosinase. sigmaaldrich.com Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for agents addressing hyperpigmentation. rjptonline.org Studies on thiophene (B33073) chalcone derivatives, for instance, have demonstrated potent, competitive inhibition of mushroom tyrosinase, with some compounds showing significantly greater potency than the reference compound, kojic acid. cabidigitallibrary.org One such derivative, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, exhibited IC₅₀ values of 0.013 µM for monophenolase and 0.93 µM for diphenolase activity, far exceeding the efficacy of kojic acid. cabidigitallibrary.org

Inhibition of Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR): The pyrrole scaffold is a key feature in the design of dual-target inhibitors aimed at combating microbial resistance, particularly in tuberculosis treatment. ontosight.airesearchgate.net Enoyl-acyl carrier protein (ACP) reductase (also known as InhA) and dihydrofolate reductase (DHFR) are vital enzymes in the fatty acid biosynthesis and folate pathways of Mycobacterium tuberculosis, respectively. ontosight.ainih.gov

Research has focused on synthesizing pyrrole-based compounds, such as N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides and their 4-(2,5-dimethyl-1H-pyrrol-1-yl) analogs, as dual inhibitors of these enzymes. ontosight.aimdpi.com Molecular docking studies have confirmed that these derivatives can effectively bind to the active sites of both enoyl ACP reductase and DHFR. ontosight.airesearchgate.net The evaluation of these compounds has identified several with significant antitubercular properties, demonstrating the potential of the pyrrole core to create multi-target inhibitors. ontosight.airesearchgate.net

Inhibitory Activity of Pyrrole Derivatives Against Specific Enzymes

| Compound Type | Target Enzyme | Key Findings | Reference Compound | Source |

|---|---|---|---|---|

| Thiophene Chalcone Derivative | Mushroom Tyrosinase | IC₅₀ = 0.013 µM (monophenolase) IC₅₀ = 0.93 µM (diphenolase) | Kojic Acid (IC₅₀ = 22.84 µM) | cabidigitallibrary.org |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazides | Enoyl ACP Reductase & DHFR | Exhibited dual inhibitory activity against both enzymes. | Isoniazid, Triclosan | ontosight.aimdpi.comresearchgate.net |

Anti-inflammatory Action and Cyclooxygenase Inhibition

The pyrrole nucleus is a common structural motif in many anti-inflammatory agents. mdpi.com Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX-1 and COX-2 isoenzymes are central to the inflammatory cascade, as they are responsible for the synthesis of prostaglandins.

Studies on newly designed N-substituted 3,4-pyrroledicarboximides have shown that these compounds can inhibit both COX-1 and COX-2. amazonaws.com In these studies, all tested compounds demonstrated stronger COX-2 inhibition than the reference drug, meloxicam. amazonaws.com Similarly, research into pyrrole derivatives has led to the synthesis of compounds with significant anti-inflammatory activity when compared to ibuprofen. nih.gov The structural architecture of some derivatives is intentionally oriented towards that of selective COX-2 inhibitors like celecoxib, indicating an expectation of similar pharmacological activity. mdpi.com

Cyclooxygenase (COX) Inhibitory Activity of Pyrrole Derivatives

| Compound Series | COX-1 Inhibition | COX-2 Inhibition | Reference Compound | Source |

|---|---|---|---|---|

| N-substituted 3,4-pyrroledicarboximides | Inhibited | Inhibited; All tested compounds stronger than reference | Meloxicam | amazonaws.com |

| Various Pyrrole and Pyrrolopyrimidine derivatives | Several derivatives showed promising anti-inflammatory activity | Ibuprofen | mdpi.comnih.gov |

Anthelmintic Activity Considerations

The pyrrole heterocycle is recognized for its broad spectrum of biological activities, including anthelmintic properties. ontosight.aiamazonaws.comnih.gov While direct studies focusing specifically on derivatives of this compound are not extensively detailed in the provided results, research on the broader class of pyrrole derivatives confirms this potential.

For instance, a series of synthesized Schiff base derivatives of 1H-pyrrole-2-carbohydrazide were screened for their anthelmintic activity against earthworm species. ontosight.aiamazonaws.com Several of these compounds demonstrated moderate to good activity, with some showing higher potency than the standard drug, mebendazole, based on the time taken to cause paralysis and death of the worms. ontosight.aiamazonaws.com

Anthelmintic Activity of Pyrrole Schiff Base Derivatives

| Compound | Mean Paralyzing Time (mins) | Mean Death Time (mins) | Source |

|---|---|---|---|

| Compound 3c | 11.27 | 19.25 | ontosight.aiamazonaws.com |

| Compound 3d | 15.83 | 24.45 | ontosight.aiamazonaws.com |

| Mebendazole (Standard) | 12.27 | 20.19 | ontosight.ai |

Central Nervous System Modulatory Effects

The pyrrole scaffold is present in compounds that exhibit activity related to the central nervous system (CNS). mdpi.com While some pyrrole derivatives have been investigated for potential applications in neuropharmacology, specific data on the CNS modulatory effects of this compound derivatives are limited. nih.gov However, related structures have been explored for their effects on key CNS targets.